N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a chromene core with a carboxamide group attached to the 3-position and a 3-methylphenyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the condensation of 3-methylphenylamine with a suitable chromene derivative. One common method is the reaction of 3-methylphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic ring of the 3-methylphenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out in solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted chromene derivatives.
Scientific Research Applications
N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(3-methylphenyl)-chromene-3-carboxamide: Lacks the dihydro group, which may affect its chemical reactivity and biological activity.
N-(3-methylphenyl)-2H-chromene-3-carboxamide: Contains a different chromene core, leading to variations in its properties.
N-(3-methylphenyl)-3,4-dihydro-2H-chromene-2-carboxamide: The position of the carboxamide group is different, which can influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-5-4-7-15(9-12)18-17(19)14-10-13-6-2-3-8-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONKOIEPDPSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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